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molecular formula C13H8O3 B8319177 4-Hydroxy dibenzo[b,d]furan-1-carbaldehyde

4-Hydroxy dibenzo[b,d]furan-1-carbaldehyde

Cat. No. B8319177
M. Wt: 212.20 g/mol
InChI Key: BBCMLLRQYOCIEP-UHFFFAOYSA-N
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Patent
US07238725B2

Procedure details

Intermediate 18 was heated in HBr (30-33%) in glacial acetic acid (25 ml) at 50° C. for 7-8 h The reaction contents were poured in ice-water and extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, and extracted with 10% sodium hydroxide (3×25 ml) solution. The aqueous layer was acidified with conc. HCl to give a white precipitate which was filtered and air dried to obtain the crude product as a white solid (3.2 gm).
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1([O:6][C:7]2[C:12]3[O:13][C:14]4[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=4[C:11]=3[C:10]([CH:20]=[O:21])=[CH:9][CH:8]=2)CCCC1>Br.C(O)(=O)C>[OH:6][C:7]1[C:12]2[O:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:11]=2[C:10]([CH:20]=[O:21])=[CH:9][CH:8]=1

Inputs

Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCC1)OC1=CC=C(C2=C1OC1=C2C=CC=C1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction contents
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% sodium hydroxide (3×25 ml) solution
CUSTOM
Type
CUSTOM
Details
to give a white precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C2=C1OC1=C2C=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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